molecular formula C36H61N5O6 B042893 N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide CAS No. 202850-01-9

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

Cat. No. B042893
CAS RN: 202850-01-9
M. Wt: 659.9 g/mol
InChI Key: SNOJCYCOPNIGIK-ULETYAGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C12 NBD ceramide (d18:1/12:0) is a long-chain fluorescent ceramide analog that can be used for the measurement of alkaline and neutral ceramidase activity. It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver. In addition, alkaline and neutral ceramidases from a variety of mammalian cell lines also hydrolyze C12 NBD ceramide (d18:1/12:0). Acid ceramidase does not appear to utilize C-12 NBD ceramide as a substrate. The possibility exists for C12 NBD ceramide (d18:1/12:0) to also be applied to the measurement of ceramide kinase and/or sphingomyelin synthase activity.
C12 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) ceramide is a long-chain fluorescent phospholipid. It is a natural analog of ceramide with C12 acyl chain length.
Ceramidase catalyzes the hydrolysis of the N-acyl linkage between the fatty acid and sphingosine base in ceramide to produce sphingosine and a free fatty acid. Three isoforms of ceramidases (acid, neutral, and alkaline) have been characterized based on differences in their catalytic pH optimum. C-12 NBD ceramide is a long-chain fluorescent ceramide analog that can be used for the measurement of alkaline and neutral ceramidase activity. It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver. In addition, alkaline and neutral ceramidases from a variety of mammalian cell lines also hydrolyze C-12 NBD ceramide. Acid ceramidase does not appear to utilize C-12 NBD ceramide as a substrate. The possibility exists for C-12 NBD ceramide to also be applied to the measurement of ceramide kinase and/or sphingomyelin synthase activity.

Scientific Research Applications

  • Derivatization in Chromatography : These compounds are used for the derivatization of amines and amino acids in high-performance liquid chromatography (HPLC). This application is significant for analytical chemistry, especially in the resolution of enantiomers of alcohols and amines (Aboul-Enein, Elbashir, & Suliman, 2011).

  • Fluorescent Chiral Reagents : These compounds serve as novel fluorescent chiral reagents. This is particularly useful in the field of stereochemistry for the resolution of enantiomers (Toyo’oka et al., 1994).

  • Membrane Asymmetry Measurement : They can be used in the measurement of transverse-membrane asymmetry in vesicles. This has implications in cell biology and biophysics (McIntyre & Sleight, 1991).

  • Resonance Energy Transfer Studies : The compounds are employed in resonance energy transfer studies to monitor lipid transfer between small vesicles. This has applications in the study of cell membranes and lipid dynamics (Nichols & Pagano, 1982).

  • Fluorescent Labeling and Detection : They are utilized in fluorescent labeling, especially in the detection of specific ions like Hg2+, and in understanding the photophysical behavior of fluorophores (Wang et al., 2013).

  • Lipid Bilayer Studies : These compounds are also used in studies of lipid bilayers, particularly in understanding the influence of membrane dipole potential on fluorescence properties (Alakoskela & Kinnunen, 2001).

Mechanism of Action

Target of Action

C-12 NBD Ceramide, also known as N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide, is primarily targeted towards ceramidase enzymes . These enzymes play a crucial role in the metabolism of sphingolipids, a class of lipids that are integral components of cell membranes and have diverse biological functions .

Mode of Action

C-12 NBD Ceramide acts as a substrate for ceramidase enzymes . It is efficiently hydrolyzed by both alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . The hydrolysis of C-12 NBD Ceramide by these enzymes results in the production of sphingosine and a fatty acid .

Biochemical Pathways

The hydrolysis of C-12 NBD Ceramide by ceramidase enzymes is a key step in the sphingolipid metabolic pathway . This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . The hydrolysis of ceramide to sphingosine and a fatty acid is a reversible reaction, and the balance between these metabolites is critical for cell function .

Pharmacokinetics

Its fluorescent labeling allows for easy tracking and measurement within biological systems .

Result of Action

The hydrolysis of C-12 NBD Ceramide by ceramidase enzymes results in the production of sphingosine and a fatty acid . This reaction is part of the sphingolipid metabolic pathway, which plays a crucial role in cellular processes . Therefore, the action of C-12 NBD Ceramide can influence cell proliferation, differentiation, and apoptosis .

Action Environment

The action of C-12 NBD Ceramide is influenced by the presence of ceramidase enzymes, which can vary depending on the cell type and physiological conditions . Furthermore, the fluorescent labeling of C-12 NBD Ceramide allows for its action to be visualized and tracked within different cellular environments .

Biochemical Analysis

Biochemical Properties

C-12 NBD Ceramide is a substrate for ceramidase activity . Ceramidases are enzymes that catalyze the hydrolysis of the N-acyl linkage of ceramide to generate sphingosine and free fatty acids . In the context of biochemical reactions, C-12 NBD Ceramide interacts with ceramidases, and these interactions are crucial for the regulation of ceramide levels within cells .

Cellular Effects

The bioactive sphingolipid ceramide impacts diverse cellular processes such as apoptosis and cell proliferation through its effects on membrane dynamics and intracellular signaling pathways . As a mimic of endogenous ceramides, C-12 NBD Ceramide integrates into the lipid bilayers of cells and can be visualized using fluorescence microscopy, allowing researchers to track its distribution and movement within the cell .

Molecular Mechanism

C-12 NBD Ceramide exerts its effects at the molecular level through its interactions with ceramidases . It is hydrolyzed much faster than 14C-labeled ceramide by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . This hydrolysis results in the generation of sphingosine and free fatty acids .

Temporal Effects in Laboratory Settings

In laboratory settings, C-12 NBD Ceramide has been used to study sphingolipid transport and metabolism mechanisms . It has been found to be hydrolyzed much faster than 14C-labeled ceramide by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . This rapid hydrolysis suggests that C-12 NBD Ceramide may have a shorter half-life in cellular systems compared to other ceramides.

Dosage Effects in Animal Models

The effects of ceramides vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

C-12 NBD Ceramide is involved in the sphingolipid metabolic pathway . It is synthesized in the endoplasmic reticulum and converted to sphingomyelin in the trans-Golgi regions . The ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide .

Transport and Distribution

C-12 NBD Ceramide is transported and distributed within cells and tissues through its interactions with ceramidases . As a mimic of endogenous ceramides, it integrates into the lipid bilayers of cells .

Subcellular Localization

C-12 NBD Ceramide is found to be located in both the plasma membrane and in the Golgi apparatus . Its subcellular localization plays a crucial role in its function and activity within the cell .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJCYCOPNIGIK-ULETYAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 2
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 3
Reactant of Route 3
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 4
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 5
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Reactant of Route 6
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

Q & A

Q1: How does the structure of C12-NBD-ceramide contribute to its selectivity for alkaline and neutral ceramidases?

A: While the exact mechanism remains to be fully elucidated, studies suggest that the NBD (nitrobenzoxadiazole) moiety plays a crucial role in influencing enzyme specificity. [] Attaching the NBD group to ceramide appears to increase its susceptibility to hydrolysis by alkaline and neutral ceramidases, while decreasing its susceptibility to acid ceramidases. [] This highlights the importance of structural modifications in substrate design for targeting specific enzymes within the ceramide pathway.

Q2: Beyond enzyme assays, what other research applications utilize C12-NBD-ceramide?

A: C12-NBD-ceramide serves as a valuable tool in studying cellular ceramide uptake and metabolism. [] For instance, researchers have utilized this fluorescent ceramide analog to investigate the impact of P-glycoprotein (Pgp) expression on ceramide accumulation and sensitivity to ceramide-induced cell death in leukemia cell lines. [] The fluorescent properties of C12-NBD-ceramide enable researchers to track its uptake and intracellular fate, offering insights into the complex interplay between ceramide metabolism and cellular responses.

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